3'-[(4-methylbenzyl)thio]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
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Overview
Description
3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazino Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Spirocyclization: The final step involves the formation of the spiro structure, which is achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.
Substitution: Various substitution reactions can occur, particularly at the benzyl and triazino moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction can lead to the formation of various reduced derivatives.
Scientific Research Applications
3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclopentane)
- **6-(4-Fluorophenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
Compared to similar compounds, 3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) stands out due to its specific spiro structure and the presence of the sulfanyl group. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N4OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]spiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclohexane] |
InChI |
InChI=1S/C23H24N4OS/c1-16-9-11-17(12-10-16)15-29-22-24-21-20(26-27-22)18-7-3-4-8-19(18)25-23(28-21)13-5-2-6-14-23/h3-4,7-12,25H,2,5-6,13-15H2,1H3 |
InChI Key |
XRRFVYBGJUVKLP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC5(O3)CCCCC5)N=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC5(O3)CCCCC5)N=N2 |
Origin of Product |
United States |
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